molecular formula C23H20N2O3 B6097072 2-(2-furyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide

2-(2-furyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide

货号 B6097072
分子量: 372.4 g/mol
InChI 键: IDGTWRDUXOOGGJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-furyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It is a potent and selective activator of PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and lipid homeostasis. GW501516 has been extensively studied for its potential use in treating metabolic disorders, such as obesity, diabetes, and dyslipidemia, as well as for its performance-enhancing effects in athletes.

作用机制

2-(2-furyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide exerts its pharmacological effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and lipid homeostasis. Upon activation, PPARδ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional activation or repression of target genes, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and human studies. These include:
1. Increased fatty acid oxidation: this compound has been shown to increase the expression of genes involved in fatty acid oxidation in skeletal muscle, liver, and adipose tissue, leading to increased fat burning and energy expenditure.
2. Improved insulin sensitivity: this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, leading to improved glycemic control in animal models of type 2 diabetes.
3. Increased HDL cholesterol levels: this compound has been shown to increase HDL cholesterol levels and reduce triglyceride levels in animal models of dyslipidemia.
4. Anti-inflammatory effects: this compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease, rheumatoid arthritis, and atherosclerosis.

实验室实验的优点和局限性

2-(2-furyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent and selective PPARδ agonist: this compound is a potent and selective PPARδ agonist, which allows for the specific modulation of PPARδ-mediated physiological processes.
2. Well-characterized pharmacological effects: this compound has been extensively studied in animal models and human studies, and its pharmacological effects are well-characterized.
3. Availability of commercial sources: this compound is commercially available from several chemical suppliers, which allows for easy access to the compound.
Some of the limitations of this compound for lab experiments include:
1. Limited solubility: this compound has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
2. Lack of long-term safety data: this compound has not been extensively studied for its long-term safety in humans, which may limit its clinical translation.
3. Potential off-target effects: this compound may have off-target effects on other nuclear receptors, which may complicate the interpretation of experimental results.

未来方向

There are several future directions for the research on 2-(2-furyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide. These include:
1. Clinical trials in humans: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans for the treatment of metabolic disorders.
2. Mechanistic studies: Further mechanistic studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound.
3. Development of novel PPARδ agonists: The development of novel PPARδ agonists with improved pharmacological properties and safety profiles may lead to the development of more effective treatments for metabolic disorders.
4. Evaluation of performance-enhancing effects: Further studies are needed to evaluate the potential performance-enhancing effects of this compound in athletes.
In conclusion, this compound is a synthetic compound that belongs to the class of PPARδ agonists. It has been extensively studied for its potential therapeutic applications in metabolic disorders, as well as for its performance-enhancing effects in athletes. The compound exerts its pharmacological effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and lipid homeostasis. Further research is needed to fully elucidate the pharmacological effects and safety profile of this compound.

合成方法

The synthesis of 2-(2-furyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide involves several steps, including the condensation of 2-furancarboxaldehyde with 4-methoxyphenethylamine to form a Schiff base, which is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 4-chloro-2-(trifluoromethyl)quinolinecarboxylic acid chloride to form the final product. The overall yield of the synthesis is around 30%.

科学研究应用

2-(2-furyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in metabolic disorders. Several preclinical studies have demonstrated that this compound can improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce hepatic glucose production in animal models of type 2 diabetes. In addition, this compound has been shown to decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in animal models of dyslipidemia.

属性

IUPAC Name

2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-27-17-10-8-16(9-11-17)12-13-24-23(26)19-15-21(22-7-4-14-28-22)25-20-6-3-2-5-18(19)20/h2-11,14-15H,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGTWRDUXOOGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。